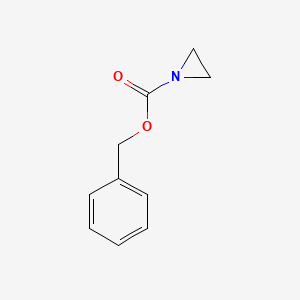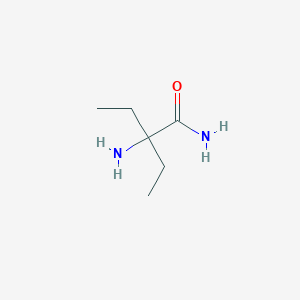
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine
Vue d'ensemble
Description
Le 7-Chloro-2-phényl-[1,8]naphthyridin-4-ol est un composé hétérocyclique appartenant à la famille des naphthyridines. Ce composé est caractérisé par sa structure unique, qui comprend un groupe chloro en position 7 et un groupe phényle en position 2 sur le cycle naphthyridine. La présence de ces substituants confère au composé des propriétés chimiques et biologiques distinctes, ce qui en fait un sujet d'intérêt dans divers domaines de recherche.
Mécanisme D'action
Target of Action
The primary target of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity and certain types of calcium channels .
Mode of Action
This compound acts as an antagonist to the A1 adenosine receptor . By binding to this receptor, it prevents the action of adenosine, thereby modulating the activity of certain enzymes, receptors, and ion channels .
Biochemical Pathways
The interaction of this compound with the A1 adenosine receptor can affect various biochemical pathways. For instance, it can inhibit the adenylate cyclase activity, leading to a decrease in the level of cyclic adenosine monophosphate (cAMP) within the cell .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 6 mg/ml, but insoluble in water . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents or carriers.
Result of Action
The antagonistic action of this compound on the A1 adenosine receptor can lead to various molecular and cellular effects. For instance, it can modulate the activity of certain enzymes, receptors, and ion channels . Additionally, some 1,8-naphthyridine derivatives are known to bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription, leading to the suppression of cancer cell growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and distribution within the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity.
Analyse Biochimique
Biochemical Properties
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is known to be an antagonist of the A1 adenosine receptor . This suggests that it can bind to this receptor and block its activity, potentially influencing biochemical reactions that involve this receptor .
Cellular Effects
For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism that are regulated by the A1 adenosine receptor .
Molecular Mechanism
The molecular mechanism of action of this compound likely involves binding interactions with the A1 adenosine receptor, leading to inhibition of this receptor’s activity . This could result in changes in gene expression and other downstream effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 7-Chloro-2-phényl-[1,8]naphthyridin-4-ol peut être réalisée par plusieurs méthodes. Une approche courante implique la synthèse de Friedländer, qui utilise généralement la 2-aminopyridine et un aldéhyde approprié comme matières premières. La réaction se déroule en conditions acides ou basiques, souvent en présence d'un catalyseur, pour former le noyau naphthyridine. L'introduction des groupes chloro et phényle peut être réalisée par des réactions de substitution ultérieures .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des versions optimisées des méthodes de synthèse en laboratoire. La production à grande échelle nécessite souvent l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir un rendement élevé et une pureté élevée. Le choix des solvants, des catalyseurs et des conditions réactionnelles est crucial pour minimiser les coûts et l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions : Le 7-Chloro-2-phényl-[1,8]naphthyridin-4-ol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de dérivés quinoniques.
Réduction : Les réactions de réduction peuvent convertir le cycle naphthyridine en ses formes dihydro ou tétrahydro.
Substitution : Le groupe chloro en position 7 peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium dans des solvants anhydres.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits :
4. Applications de la recherche scientifique
Le 7-Chloro-2-phényl-[1,8]naphthyridin-4-ol a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien en raison de sa capacité à inhiber la croissance bactérienne.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment des activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux possédant des propriétés électroniques ou photochimiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 7-Chloro-2-phényl-[1,8]naphthyridin-4-ol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité antimicrobienne est attribuée à sa capacité à inhiber la gyrase de l'ADN bactérien, une enzyme cruciale pour la réplication de l'ADN. Le composé se lie au site actif de l'enzyme, empêchant le superenroulement de l'ADN bactérien et inhibant ainsi la croissance bactérienne .
Composés similaires :
1,8-Naphthyridin-4-ol : Dépourvu des substituants chloro et phényle, ce qui se traduit par des propriétés chimiques et biologiques différentes.
7-Chloro-1,8-naphthyridin-4-ol : Similaire au 7-Chloro-2-phényl-[1,8]naphthyridin-4-ol mais sans le groupe phényle.
2-Phényl-1,8-naphthyridin-4-ol : Similaire mais dépourvu du groupe chloro.
Unicité : La présence à la fois du groupe chloro et du groupe phényle dans le 7-Chloro-2-phényl-[1,8]naphthyridin-4-ol confère une réactivité chimique et une activité biologique uniques, le distinguant des autres dérivés de la naphthyridine. Ces substituants améliorent son potentiel en tant que composé polyvalent dans diverses applications de recherche et industrielles .
Applications De Recherche Scientifique
7-Chloro-2-phenyl-[1,8]naphthyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or photochemical properties.
Comparaison Avec Des Composés Similaires
1,8-Naphthyridin-4-ol: Lacks the chloro and phenyl substituents, resulting in different chemical and biological properties.
7-Chloro-1,8-naphthyridin-4-ol: Similar to 7-Chloro-2-phenyl-[1,8]naphthyridin-4-ol but without the phenyl group.
2-Phenyl-1,8-naphthyridin-4-ol: Similar but lacks the chloro group.
Uniqueness: The presence of both the chloro and phenyl groups in 7-Chloro-2-phenyl-[1,8]naphthyridin-4-ol imparts unique chemical reactivity and biological activity, distinguishing it from other naphthyridine derivatives. These substituents enhance its potential as a versatile compound in various research and industrial applications .
Propriétés
IUPAC Name |
7-chloro-2-phenyl-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-13-7-6-10-12(18)8-11(16-14(10)17-13)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCUNIPKMPNPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017394 | |
| Record name | 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286411-09-4 | |
| Record name | 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[6-Hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B3034946.png)




![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)





![disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B3034965.png)

